1,2,4-Benzenetriamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions such as cyclocondensation between guanidinobenzimidazole and heteroaromatic aldehydes to prepare hydrochloride salts. This process is crucial for understanding the synthetic pathways that can be applied to 1,2,4-benzenetriamine dihydrochloride derivatives (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Molecular Structure Analysis
The crystal and molecular structure analyses of related compounds, such as 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, provide insights into the potential structure of 1,2,4-benzenetriamine dihydrochloride. X-ray diffraction confirms the tautomeric forms of these compounds in the solid state, which is significant for understanding the molecular structure of 1,2,4-benzenetriamine dihydrochloride derivatives (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Chemical Reactions and Properties
Research on compounds like 2,3-dihydrobenzo[1,4]dioxine derivatives via tandem oxidative aminocarbonylation-cyclization reactions provides a foundation for understanding the chemical reactions 1,2,4-benzenetriamine dihydrochloride might undergo. These reactions are pivotal for synthesizing complex molecules, indicating the reactivity and functional group compatibility of 1,2,4-benzenetriamine dihydrochloride (Liu & Chen, 2018).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility in common organic solvents and thermal stability, are crucial for practical applications. For example, hyperbranched polyimides derived from triamine monomers exhibit good solubility and high thermal stability, providing a reference for the physical properties of 1,2,4-benzenetriamine dihydrochloride-related materials (Rigana, Thirukumaran, Shanthi, & Sarojadevi, 2016).
Scientific Research Applications
Electronic Devices : A molecule containing a nitroamine redox center was used in an electronic device, exhibiting negative differential resistance and a high on-off peak-to-valley ratio (Chen, Reed, Rawlett, & Tour, 1999).
DNA Damage and Carcinogenesis : Reactivity of 1,2,4-benzenetriol, a metabolite of benzene, was investigated for its ability to cause DNA damage, which is potentially a primary reaction in carcinogenesis induced by benzene (Kawanishi, Inoue, & Kawanishi, 1989).
High-Spin Molecules : A new dendritic oligoarylamine, incorporating 1,2,4-Benzenetriamine, was studied for its redox properties and the generation of polycationic high-spin species (Hirao et al., 2006).
Synthetic Chemistry : The paper discusses the preparation and reduction of compounds related to 1,2,4-Benzenetriamine for potential use in organic chemistry (Mataka et al., 1989).
Photocatalysis : Research on graphitic carbon nitride nanosheets for hydrogen evolution in photocatalytic applications highlights the importance of 1,2,4-Benzenetriamine derivatives (Zhao et al., 2019).
Pharmaceutical Chemistry : A study on the synthesis of substituted c-phenylpiperazines involving 1,2,4-Benzenetriamine derivatives for pharmaceutical applications (Mouhtaram, Jung, & Stambach, 1993).
Industrial Processes and Applications : A review of the synthesis routes and applications of 1,2,4-Benzenetriamine in various industries (Jianlong, 2007).
Topoisomerase Inhibition : Investigation of benzene metabolites, including 1,2,4-Benzenetriol, for their ability to inhibit topoisomerase II, which could play a role in the carcinogenic effects of benzene (Frantz, Chen, & Eastmond, 1996).
Research Chemical Characterization : Study on the synthesis and characterization of 1,2,4-Benzenetriamine derivatives as research chemicals (Dybek et al., 2019).
Chemical Synthesis : Research on the synthesis of N- and N,N′-Linked 1,2,4-Triazoles, exploring the applications of 1,2,4-Benzenetriamine derivatives (Naik, Marchand‐Brynaert, & Garcia, 2008).
Medical Research : A simplified myeloperoxidase stain using benzidine dihydrochloride, related to 1,2,4-Benzenetriamine applications in medical research (Kaplow & Ladd, 1965).
Radiopharmaceuticals : Synthesis of 6-quinoxalin-2,3-14C2-amine and derivatives via ethanedial-1,2-14C2, involving 1,2,4-Benzenetriamine dihydrochloride (Landvatter & Heys, 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzene-1,2,4-triamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-4-1-2-5(8)6(9)3-4;;/h1-3H,7-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMFFOLUBJFMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
615-71-4 (Parent) | |
Record name | 1,2,4-Triaminobenzene dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4060652 | |
Record name | 1,2,4-Benzenetriamine, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Benzenetriamine dihydrochloride | |
CAS RN |
615-47-4 | |
Record name | 1,2,4-Triaminobenzene dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetriamine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Benzenetriamine, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,2,4-triyltriamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,4-TRIAMINOBENZENE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67F5RO7ZK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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